CDK2-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

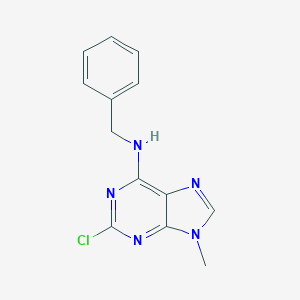

N-benzyl-2-chloro-9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5/c1-19-8-16-10-11(17-13(14)18-12(10)19)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKNBVBQFILDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576959 | |

| Record name | N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101622-53-1 | |

| Record name | 2-Chloro-9-methyl-N-(phenylmethyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CDK12/13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). As the specific compound "CDK-IN-13" does not correspond to a widely recognized inhibitor, this document focuses on the well-characterized dual inhibitors of CDK12 and CDK13, which are at the forefront of research in this area. These inhibitors represent a promising class of anti-cancer therapeutics due to their unique impact on transcription and DNA damage response pathways.

Core Mechanism of Action

CDK12 and its close homolog CDK13 are serine/threonine kinases that play crucial roles in regulating gene transcription.[1][2] They form active complexes with Cyclin K and are responsible for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the serine 2 position (Ser2).[3] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, leading to the generation of full-length mRNA transcripts.[3]

The primary mechanism of action of CDK12/13 inhibitors is the direct inhibition of their kinase activity. By binding to the ATP-binding pocket or, in the case of covalent inhibitors, to specific cysteine residues, these compounds prevent the phosphorylation of RNAPII at Ser2.[3][4] This leads to a cascade of downstream effects:

-

Disruption of Transcriptional Elongation: The absence of pSer2 on the RNAPII CTD stalls the polymerase, leading to premature termination of transcription. This effect is particularly pronounced for long genes, which require sustained processivity of RNAPII.[5][6]

-

Downregulation of DNA Damage Response (DDR) Genes: Many key genes involved in the DNA damage response, such as BRCA1, ATM, and ATR, are characterized by their long gene length. Consequently, their expression is disproportionately affected by CDK12/13 inhibition, leading to a state of "BRCAness" or impaired DNA repair capacity in cancer cells.[1][7]

-

Induction of Apoptosis: The combination of transcriptional stress and a compromised DNA damage response leads to the accumulation of DNA damage and genomic instability, ultimately triggering programmed cell death (apoptosis) in cancer cells.[3][4]

Some novel CDK12/13-targeted therapeutics, such as YJ1206, are proteolysis-targeting chimeras (PROTACs). These molecules not only inhibit the kinase activity but also induce the degradation of CDK12 and CDK13 proteins via the ubiquitin-proteasome system, leading to a more sustained and potent effect.[5][8]

Quantitative Data on Key CDK12/13 Inhibitors

The following tables summarize the in vitro potency of several well-characterized CDK12/13 inhibitors against their primary targets and their anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound | CDK12 (nM) | CDK13 (nM) | Reference(s) |

| THZ531 | 158 | 69 | [4] |

| ZSQ836 | 32 | Not Reported | [9] |

Table 2: Anti-proliferative Activity (IC50)

| Compound | Cell Line | IC50 (nM) | Reference(s) |

| THZ531 | Jurkat | 50 | [4] |

| YJ1206 | VCaP | 12.55 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CDK12/13 inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK12 or CDK13.

Materials:

-

Recombinant human CDK12/Cyclin K or CDK13/Cyclin K

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay)

-

Substrate (e.g., GST-tagged RNAPII CTD peptide)

-

Test inhibitor compound

-

96-well plates

-

Incubator

-

Detection system (e.g., phosphorimager for radioactivity or luminometer for ADP-Glo™)

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant CDK12/Cyclin K or CDK13/Cyclin K, and the substrate.

-

Add the diluted test inhibitor to the wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).

-

Detect the phosphorylation of the substrate. For radioactive assays, this involves transferring the reaction mixture to a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity. For ADP-Glo™ assays, the amount of ADP produced is measured via a luciferase-based reaction.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blot for Phospho-Ser2 of RNA Polymerase II CTD

This assay assesses the effect of the inhibitor on the phosphorylation of the direct substrate of CDK12/13 in a cellular context.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test inhibitor compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 6 hours).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of pSer2-RNAPII.

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test inhibitor compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72 hours).[10]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by CDK12/13 inhibitors and a typical experimental workflow for their characterization.

References

- 1. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ZSQ836 | CDK12/13 inhibitor | Probechem Biochemicals [probechem.com]

- 10. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to Selective CDK12/Cyclin K Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CDK-IN-13" was not identifiable as a specific, publicly documented selective CDK12/cyclin K inhibitor at the time of this writing. This guide therefore focuses on the general class of selective CDK12/cyclin K inhibitors, utilizing data from well-characterized examples to illustrate the core principles, mechanisms, and experimental evaluation of this important class of therapeutic agents.

Introduction: CDK12 as a Therapeutic Target in Oncology

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, is a key transcriptional kinase that plays a critical role in the regulation of gene expression.[1][2] The primary function of the CDK12/Cyclin K complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAP II), specifically at the serine 2 (Ser2) position of the heptapeptide (B1575542) repeat (YSPTSPS).[1][3][4] This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for long and complex genes.[1][5]

A key set of genes regulated by CDK12 are those involved in the DNA Damage Response (DDR), including key players in the homologous recombination (HR) repair pathway such as BRCA1, ATR, and FANCD2.[1][3] Inhibition or loss of CDK12 function leads to a down-regulation of these critical DDR genes, inducing a cellular phenotype often referred to as "BRCAness."[2][3] This acquired deficiency in HR repair renders cancer cells highly susceptible to DNA-damaging agents and synthetic lethality with inhibitors of other DNA repair pathways, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] This has positioned selective CDK12 inhibitors as a promising therapeutic strategy for various cancers, including ovarian, breast, and prostate cancers.[2][3]

Mechanism of Action of Selective CDK12 Inhibitors

Selective CDK12 inhibitors primarily function by targeting the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. The downstream consequences of this inhibition are multifaceted:

-

Inhibition of RNAP II Ser2 Phosphorylation: By blocking CDK12 activity, these inhibitors reduce the level of Ser2 phosphorylation on the RNAP II CTD. This impairs transcriptional elongation, leading to premature cleavage and polyadenylation (PCPA) and the production of truncated, non-functional mRNA transcripts for a specific subset of genes.[5][6]

-

Downregulation of DDR Gene Expression: As many essential DDR genes are long and complex, their expression is particularly dependent on CDK12-mediated transcriptional elongation.[1][5] Inhibition of CDK12 thus leads to a significant reduction in the protein levels of key DDR factors like BRCA1, ATR, FANCI, and FANCD2.[1][3]

-

Induction of Synthetic Lethality: The resulting "BRCAness" phenotype creates a dependency on other DNA repair pathways. When combined with PARP inhibitors, which block the repair of single-strand DNA breaks, the accumulation of unrepaired DNA damage leads to synthetic lethality and targeted cancer cell death.[2]

-

Cyclin K Degradation (Molecular Glue Mechanism): Some CDK12 inhibitors have been shown to act as "molecular glues."[7] These compounds not only inhibit the kinase activity but also induce a conformational change in the CDK12/Cyclin K complex that promotes the recruitment of an E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, further enhancing the inhibition of the complex.[7]

Signaling Pathway and Mechanism of Inhibition

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 7. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of CDK12/13 in Transcriptional Regulation

Abstract

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are crucial regulators of gene transcription, playing a pivotal role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This activity is essential for the transition from transcription initiation to productive elongation, as well as for co-transcriptional processes such as splicing and polyadenylation. Given their significant involvement in maintaining genomic stability and regulating the expression of key genes, particularly those involved in the DNA damage response, CDK12 and CDK13 have emerged as important targets in cancer research and drug development. This guide provides a comprehensive overview of the functions of CDK12 and CDK13, detailing their mechanism of action, downstream targets, and implications in disease. It also includes a summary of quantitative data, key experimental protocols, and illustrative diagrams of relevant pathways and workflows.

Introduction to CDK12 and CDK13

CDK12 and CDK13, along with their regulatory partner Cyclin K, form a complex that acts as a key component of the transcriptional machinery. Initially identified as Cdc2-related kinases, they were later characterized as transcriptional kinases due to their association with RNAPII. Both kinases share a similar domain structure, including a kinase domain and a proline-rich region, and exhibit overlapping but distinct functions in regulating gene expression. Their primary role involves the phosphorylation of the Serine 2 residue (Ser2) within the heptapeptide (B1575542) repeats (YSPTSPS) of the RNAPII CTD. This phosphorylation event is a hallmark of actively elongating polymerase and is critical for recruiting factors involved in RNA processing and transcription termination.

Mechanism of Action in Transcriptional Regulation

The transcriptional cycle is a tightly regulated process involving the initiation, elongation, and termination of RNA synthesis. CDK12 and CDK13 play a central role in the transition from a paused or initiated state to a productive elongation phase.

-

Phosphorylation of RNAPII CTD: The CTD of the largest subunit of RNAPII, RPB1, serves as a scaffold for the recruitment of various transcription and RNA processing factors. The phosphorylation state of the CTD is dynamic and changes throughout the transcription cycle. While CDK7, as part of TFIIH, is responsible for the initial phosphorylation of Serine 5 (Ser5) during initiation, CDK12 is the primary kinase responsible for phosphorylating Serine 2 (Ser2) during elongation. This Ser2 phosphorylation is crucial for releasing the paused polymerase and promoting productive transcriptional elongation.

-

Regulation of Transcriptional Elongation: The CDK12/CycK complex is recruited to the transcription start sites of active genes. Its kinase activity is essential for overcoming promoter-proximal pausing of RNAPII, a key rate-limiting step in the expression of many genes. By phosphorylating the CTD, CDK12 facilitates the dissociation of negative elongation factors and the recruitment of positive elongation factors, thereby enabling the polymerase to efficiently transcribe the gene body.

-

Co-transcriptional RNA Processing: The phosphorylated CTD acts as a landing pad for various RNA processing factors. Ser2 phosphorylation by CDK12 is particularly important for the recruitment of splicing factors and polyadenylation complexes. This ensures that pre-mRNA processing occurs concurrently with transcription, a tightly coupled mechanism that enhances the efficiency and fidelity of gene expression.

Key Substrates and Downstream Pathways

While RNAPII is the most well-characterized substrate of CDK12/13, other proteins involved in transcription and RNA processing are also targeted by these kinases. The primary downstream effect of CDK12/13 activity is the regulation of gene expression programs essential for cellular function and stress response.

A critical role of CDK12 is in maintaining genomic stability through the transcriptional regulation of genes involved in the DNA Damage Response (DDR). Many core DDR genes, including BRCA1, ATM, ATR, and FANCF, are characterized by long gene bodies and are particularly dependent on CDK12 for their expression.

Involvement in Disease: Focus on Oncology

The critical role of CDK12 in regulating the expression of DDR genes has positioned it as a significant factor in oncology.

-

Cancer Mutations and Fusions: Mutations and gene fusions involving CDK12 have been identified in various cancers, most notably in high-grade serous ovarian cancer and prostate cancer. These alterations often lead to a loss of CDK12 function, resulting in decreased expression of DDR genes and a state of "BRCAness". This genomic instability can render cancer cells particularly vulnerable to treatment with PARP inhibitors.

-

Therapeutic Targeting: The dependency of certain cancers on CDK12 activity and the synthetic lethality observed with PARP inhibitors in CDK12-deficient tumors have made CDK12 an attractive therapeutic target. Several small molecule inhibitors targeting CDK12 are currently under development and in clinical trials.

Quantitative Data Summary

The following table summarizes key quantitative data related to CDK12/13 function and inhibition.

| Parameter | Value | Context | Reference |

| CDK12 Kinase Activity (kcat/Km) | ~1.5 µM⁻¹s⁻¹ | For a peptide substrate mimicking the RNAPII CTD. | |

| IC50 of SR-4835 (CDK12 inhibitor) | 35 nM | In vitro kinase assay against CDK12/CycK. | |

| Effect of CDK12 inhibition on DDR gene expression | ~50-80% reduction | In OVCAR-8 cells treated with a CDK12 inhibitor. | |

| Prevalence of CDK12 mutations in HGSOC | ~3% | High-Grade Serous Ovarian Cancer. |

Experimental Protocols

Detailed methodologies for key experiments used to study CDK12/13 function are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genomic locations where CDK12/13 or phosphorylated forms of RNAPII are bound.

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., CDK12, Ser2-phosphorylated RNAPII) is used to pull down the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing: The purified DNA is sequenced using next-generation sequencing platforms.

-

Data Analysis: The sequencing reads are mapped to a reference genome to identify enrichment peaks, indicating the binding sites of the target protein.

In Vitro Kinase Assay

This assay is used to measure the kinase activity of CDK12/13 on a specific substrate.

-

Recombinant Protein Purification: Recombinant CDK12/CycK complex and the substrate (e.g., a GST-tagged RNAPII CTD fragment) are expressed and purified.

-

Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled ³²P-ATP) are incubated together in a kinase buffer at 30°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or autoradiography film to detect the incorporated radiolabel, indicating substrate phosphorylation.

-

Quantification: The intensity of the phosphorylated substrate band is quantified to determine the kinase activity.

Diagrams of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving CDK12/13.

Caption: Role of CDK12 in promoting transcriptional elongation.

Caption: CDK12-mediated regulation of the DNA Damage Response.

Caption: A simplified workflow for ChIP-seq experiments.

Conclusion

CDK12 and CDK13 are indispensable for the regulation of transcriptional elongation and co-transcriptional RNA processing. Their role extends beyond general transcription to the specific control of gene expression programs vital for maintaining cellular homeostasis and genomic integrity. The discovery of the critical function of CDK12 in regulating the expression of key DNA damage response genes has provided a new paradigm for cancer therapy, particularly in tumors with deficiencies in DNA repair pathways. Continued research into the intricate mechanisms of CDK12/13 action and the development of specific inhibitors hold great promise for advancing our understanding of transcriptional regulation and for the development of novel therapeutic strategies.

Investigating the Biological Function of CDK12 with CDK Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, is a critical regulator of transcription elongation and is integral to maintaining genomic stability.[1][2] This complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a pivotal step for productive gene transcription.[1][2] Notably, CDK12 plays a crucial role in the expression of genes involved in the DNA damage response (DDR), making it a compelling target in oncology.[1][2][3] This guide provides a comprehensive overview of the biological functions of CDK12, the utility of chemical inhibitors for its study, and detailed experimental protocols for investigating its activity. We will focus on the use of CDK inhibitors, such as CDK12/13-IN-3, as research tools to elucidate the cellular roles of CDK12.

Core Biological Functions of CDK12

CDK12 is a multifaceted kinase involved in several fundamental cellular processes:

-

Regulation of Transcription Elongation: The primary and most well-characterized function of the CDK12/Cyclin K complex is the phosphorylation of the serine 2 residue (Ser2) within the heptapeptide (B1575542) repeats of the RNAPII CTD.[1][2] This phosphorylation event is a key signal for the transition from transcription initiation to productive elongation, particularly for long and complex genes.[3]

-

Maintenance of Genomic Stability: CDK12 is essential for the transcription of a specific subset of genes, many of which are critical components of the DNA damage response pathway. These include key homologous recombination (HR) repair genes such as BRCA1, ATR, FANCI, and FANCD2.[2][3][4] Inhibition or loss of CDK12 function leads to reduced expression of these genes, resulting in a "BRCAness" phenotype and increased sensitivity to DNA-damaging agents and PARP inhibitors.[4]

-

RNA Processing: Emerging evidence suggests that CDK12 also plays a role in co-transcriptional RNA processing, including splicing.[5]

-

Cell Cycle Progression: CDK12 has been implicated in the regulation of cell cycle progression, with its inhibition leading to defects in the G1/S transition.[6][7]

CDK-IN-13 and Other CDK12 Inhibitors as Research Tools

While the specific compound "CDK-IN-13" is not prominently documented in the scientific literature, several potent and selective inhibitors of CDK12 and its close homolog CDK13 have been developed and are invaluable for studying their biological functions. For the purpose of this guide, we will refer to data for CDK12/13-IN-3 , a representative orally active inhibitor of both CDK12 and CDK13.[8]

These chemical probes allow for the acute and reversible inhibition of CDK12 kinase activity, enabling researchers to dissect its immediate cellular effects without the confounding variables of genetic knockout or long-term knockdown.

Quantitative Data for CDK12/13-IN-3

The following table summarizes the inhibitory potency of CDK12/13-IN-3 against CDK12 and CDK13.

| Kinase | IC50 (nM) |

| CDK12 | 107.4[8] |

| CDK13 | 79.4[8] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half in biochemical assays.

Signaling Pathways and Experimental Workflows

CDK12 in Transcription Elongation

CDK12, in complex with Cyclin K, is recruited to the transcription machinery. It then phosphorylates Serine 2 of the RNAPII CTD, which promotes the release of the polymerase from a paused state and facilitates productive elongation of the mRNA transcript. Inhibition of CDK12 with a compound like CDK12/13-IN-3 blocks this phosphorylation event, leading to premature termination of transcription, particularly of long genes.

Caption: CDK12-mediated transcription elongation and its inhibition.

CDK12 in the DNA Damage Response

Upon DNA damage, sensor proteins like ATM and ATR are activated. While CDK12 is not a direct sensor, its activity is crucial for the transcriptional upregulation of key DDR genes, including those involved in homologous recombination repair. Inhibition of CDK12 impairs this transcriptional response, leading to an accumulation of DNA damage and genomic instability.

Caption: Role of CDK12 in the DNA damage response pathway.

General Experimental Workflow

A typical workflow to investigate the effects of a CDK12 inhibitor involves treating cells with the compound, followed by a battery of assays to assess its impact on kinase activity, downstream signaling, and cellular phenotype.

Caption: General workflow for studying CDK12 inhibitor effects.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 of an inhibitor against CDK12/Cyclin K.

Materials:

-

Recombinant human CDK12/Cyclin K complex

-

Kinase substrate (e.g., a peptide containing the RNAPII CTD repeat)

-

CDK12/13-IN-3 or other test inhibitor

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the CDK12 inhibitor in kinase assay buffer.

-

In a 96-well plate, add the inhibitor dilutions, CDK12/Cyclin K enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Downstream Targets of CDK12

This protocol is to assess the effect of CDK12 inhibition on the phosphorylation of RNAPII and the expression of DDR proteins.

Materials:

-

Cells treated with CDK12 inhibitor and appropriate controls

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNAPII CTD (Ser2)

-

Anti-total RNAPII

-

Anti-BRCA1

-

Anti-γH2AX (a marker of DNA double-strand breaks)

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities and normalize to the loading control to determine changes in protein levels or phosphorylation status.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of CDK12 inhibition on cell proliferation and viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

CDK12 inhibitor

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the CDK12 inhibitor. Include a vehicle-only control.

-

Incubate for a desired period (e.g., 72 hours).

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add solubilization solution to dissolve the crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

CDK12 is a crucial regulator of transcription and a key player in maintaining genomic integrity. The use of specific chemical inhibitors, such as CDK12/13-IN-3, provides a powerful approach to investigate its biological functions in detail. The experimental protocols outlined in this guide offer a robust framework for researchers to explore the effects of CDK12 inhibition on a molecular and cellular level, ultimately contributing to a better understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12/13 | Insilico Medicine [insilico.com]

- 5. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes | EMBO Reports [link.springer.com]

- 7. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Inducing Synthetic Lethality: A Technical Guide to CDK-IN-13-Mediated "BRCAness" in Cancer Cells

For Immediate Distribution

This technical guide provides an in-depth analysis of the mechanism by which the potent and selective CDK12/cyclin K inhibitor, CDK-IN-13, induces a "BRCAness" phenotype in cancer cells. This induced state of homologous recombination deficiency (HRD) presents a promising therapeutic window for synthetic lethal approaches, particularly with PARP inhibitors. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcriptional elongation, particularly for long genes that include key components of the DNA Damage Response (DDR) pathway. Inhibition of CDK12 disrupts the expression of these essential DDR proteins, leading to a functional impairment of homologous recombination—a phenotype termed "BRCAness." This guide details the preclinical evidence for CDK-IN-13, a potent CDK12 inhibitor, in creating this therapeutically actionable state. We will also draw upon data from the well-characterized CDK12/13 inhibitor, SR-4835, to provide a broader context for this class of compounds.

The Role of CDK12/13 in DNA Repair and the "BRCAness" Phenotype

CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the processive transcription of long genes.[1][2] Many of these genes, including BRCA1, BRCA2, ATM, and RAD51, are integral to the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks.[3][4][5][6]

Inhibition of CDK12/13 leads to premature cleavage and polyadenylation of these gene transcripts, resulting in truncated, non-functional proteins.[1][4] The consequent deficiency in HR repair mimics the genetic loss of BRCA1 or BRCA2, a state known as "BRCAness."[1][7] This creates a specific vulnerability in cancer cells, making them highly susceptible to agents that cause single-strand DNA breaks, such as PARP inhibitors, through the principle of synthetic lethality.[8][9]

CDK-IN-13: A Potent and Selective CDK12 Inhibitor

CDK-IN-13 (also known as compound 32E) has been identified as a potent and selective inhibitor of CDK12/cyclin K.[10][11] Its high affinity and selectivity make it a valuable tool for studying the downstream effects of CDK12 inhibition and a potential therapeutic candidate.

Quantitative Data: Potency and Cellular Activity

The following table summarizes the key quantitative metrics for CDK-IN-13 and the related, well-studied CDK12/13 inhibitor SR-4835.

| Compound | Target(s) | IC50 (Biochemical) | Kd (Binding Affinity) | Cellular EC50 (p-Ser2 RNAPII) | Cell Proliferation IC50 | Reference(s) |

| CDK-IN-13 | CDK12/cyclinK | 3 nM | Not Reported | Not Reported | Growth inhibition in HER2+ breast cancer cell lines | [10][11][12] |

| SR-4835 | CDK12, CDK13 | 99 nM (CDK12), 4.9 nM (CDK13) | 98 nM (CDK12) | 100 nM | 80.7 - 160.5 nM (Melanoma cell lines) | [13][14][15][16] |

Mechanism of Action: From CDK12 Inhibition to "BRCAness"

The primary mechanism by which CDK-IN-13 induces "BRCAness" is through the transcriptional suppression of key DDR genes. This process is initiated by the inhibition of RNAPII CTD phosphorylation at the Serine 2 position.

References

- 1. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel CDK12/13 Inhibitors AU-15506 and AU-16770 Are Potent Anti-Cancer Agents in EGFR Mutant Lung Adenocarcinoma with and without Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ovarian Cancer-associated Mutations Disable Catalytic Activity of CDK12, a Kinase That Promotes Homologous Recombination Repair and Resistance to Cisplatin and Poly(ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homologous Recombination Deficiency in Ovarian and Breast Cancers: Biomarkers, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of BRCAness in Triple-Negative Breast Cancer by a CDK12/13 Inhibitor Improves Chemotherapy [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel dual-target inhibitor of CDK12 and PARP1 that induces synthetic lethality for treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Olaparib synergy screen reveals Exemestane induces replication stress in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probe SR-4835 | Chemical Probes Portal [chemicalprobes.org]

Foundational Research on CDK12/13 Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the foundational research on Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). It details their core signaling pathways, roles in transcription, RNA processing, and DNA damage repair, and their significance as therapeutic targets in oncology. The content includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction

Cyclin-Dependent Kinase 12 (CDK12) and its paralog, CDK13, are transcriptional kinases that play crucial roles in the regulation of gene expression.[1] Both kinases form active heterodimeric complexes with Cyclin K (CycK).[2] These complexes are key regulators of the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1] While structurally similar, particularly within their kinase domains, CDK12 and CDK13 have both overlapping and distinct functions that are critical for cellular homeostasis.[3]

Dysregulation of CDK12 and CDK13 is frequently implicated in various cancers. Loss-of-function mutations in CDK12 are found in ovarian, prostate, and breast cancers, leading to genomic instability and creating therapeutic vulnerabilities.[4] Conversely, CDK13 amplification has been noted in hepatocellular carcinoma.[5] This central role in both normal physiology and pathology makes the CDK12/13 signaling axes prime targets for research and drug development.

Core Signaling Mechanism: Regulation of Transcription Elongation

The primary and most well-characterized function of the CDK12/CycK and CDK13/CycK complexes is the phosphorylation of the heptapeptide (B1575542) repeats (YSPTSPS) on the C-terminal domain (CTD) of the largest subunit of RNAPII. This post-translational modification is a critical checkpoint in the transcription cycle.

CDK12/13 primarily phosphorylates the Serine 2 (Ser2) residue of the CTD heptad, a mark associated with the transition from transcriptional pausing to productive elongation.[6][7] This phosphorylation event helps to release the paused polymerase and promotes its processivity along the gene body, ensuring the synthesis of full-length messenger RNAs (mRNAs).[6] While Ser2 is the main target, studies also indicate that CDK12 can contribute to Serine 5 (Ser5) phosphorylation.[5][8]

CDK12: Guardian of Genomic Stability

CDK12 has a specialized and critical role in maintaining genomic stability by regulating the expression of genes involved in the DNA Damage Response (DDR), particularly those required for homologous recombination (HR) repair.[4]

Regulation of DDR Gene Expression

Many essential DDR genes, such as BRCA1, ATM, ATR, and FANCI, are characterized by their long gene length and numerous exons.[2] CDK12 activity is disproportionately required for the successful transcription of these long genes.[9] Inhibition or loss of CDK12 leads to a defect in transcription elongation, causing premature cleavage and polyadenylation (PCPA).[10] This occurs because CDK12 activity suppresses the use of cryptic intronic polyadenylation sites (IPAs).[11] Without functional CDK12, RNAPII prematurely terminates transcription within introns, resulting in truncated, non-functional transcripts and a subsequent loss of the corresponding DDR proteins.[10][11]

Synthetic Lethality and Therapeutic Implications

The failure to express key HR proteins due to CDK12 loss creates a cellular phenotype known as "BRCAness," characterized by a deficiency in HR-mediated DNA repair.[12] This deficiency renders cancer cells highly dependent on alternative repair pathways, such as those mediated by Poly(ADP-ribose) polymerase (PARP). This creates a synthetic lethal vulnerability, where cells with CDK12 loss are exquisitely sensitive to PARP inhibitors.[1] This has established CDK12 mutational status as a predictive biomarker for PARP inhibitor sensitivity and has spurred the development of CDK12 inhibitors to induce BRCAness in HR-proficient tumors.[1][12]

CDK13: A Key Player in RNA Splicing

While CDK13 also phosphorylates RNAPII CTD, it has a more pronounced and distinct role in co-transcriptional RNA processing, particularly pre-mRNA splicing.[3][13]

Interaction with the Spliceosome

Both CDK12 and CDK13 contain an N-terminal arginine-serine (RS)-rich domain, a feature commonly found in splicing factors that mediates protein-protein interactions.[10][13] CDK13 has been shown to physically associate with numerous components of the spliceosome.[10] Recent evidence demonstrates that CDK12/13 activity is crucial for the efficient splicing of promoter-proximal introns, especially those with weak 3' splice sites.[13] The kinases achieve this by promoting the interaction between the U2 snRNP factor SF3B1 and the Ser2-phosphorylated form of RNAPII.[13][14] Inhibition of CDK12/13 disrupts this coupling of transcription and splicing, leading to intron retention.[13]

Functional Redundancy and Cooperation

While CDK12 and CDK13 have distinct primary roles, they exhibit significant functional redundancy. Single inhibition or depletion of either kinase has moderate effects on cell viability and transcription.[6] However, dual inhibition of both CDK12 and CDK13 leads to a profound, global defect in RNAPII elongation, widespread use of alternative polyadenylation sites, and potent induction of cell death.[6] This suggests that in many contexts, one kinase can compensate for the loss of the other. The cognate partner, Cyclin K, is essential, as its loss is more detrimental than the loss of either kinase alone, phenocopying the effect of dual CDK12/13 inhibition.[6]

Quantitative Data Presentation

Inhibitor Potency

A number of small molecule inhibitors have been developed that target CDK12 and/or CDK13. Their potency varies across different cancer cell lines.

| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |

| THZ531 | Covalent CDK12/13 | Jurkat (T-ALL) | ~150 | [15] |

| MOLM-14 (AML) | 34 | [3] | ||

| MV4-11 (AML) | 116 | [3] | ||

| SR-4835 | CDK12/13 | OVCAR8 (Ovarian) | 4.9 (for CDK13) | [15] |

| PEO1 (Ovarian) | 99 (for CDK12) | [15] | ||

| CDK12/13-IN-2 | Covalent CDK12/13 | MDA-MB-468 (Breast) | 15.5 (for CDK12) | [16] |

| 12.2 (for CDK13) | [16] |

Table 1: Representative IC50 values for common CDK12/13 inhibitors in various cancer cell lines.

Impact on Gene Expression and Transcription

Inhibition of CDK12/13 has a quantifiable impact on gene expression and RNAPII processivity.

| Parameter | Condition | Observation | Quantitative Value | Reference |

| Gene Expression | CDK12 inhibition (HCT116 cells) | Number of Down-regulated Genes | 1,491 | [17] |

| Number of Up-regulated Genes | 611 | [17] | ||

| Transcription Elongation | Dual CDK12/13 inhibition (MV4;11 cells) | Reduction in RNAPII Elongation Rate | >60% | [6] |

| Elongation Rate (DMSO control) | ~2.96 kb/min | [6] | ||

| Elongation Rate (Inhibitor) | ~1.11 kb/min | [6] | ||

| Kinase Activity | Recombinant CDK12/CycK (full-length) | Michaelis Constant for ATP (Km) | 2 µM | [18] |

| Michaelis Constant for GST-CTD (Km) | 0.3 µM | [18] |

Table 2: Summary of quantitative effects of CDK12/13 inhibition on transcription and kinase activity.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for CDK12/CycK Interaction

This protocol describes the immunoprecipitation of a target protein (e.g., CDK12) to co-purify its binding partners (e.g., Cyclin K) from a cell lysate.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

-

Wash Buffer: Same as Lysis Buffer, or PBS with 0.1% Tween-20.

-

Antibody: Specific primary antibody against the "bait" protein (e.g., anti-CDK12).

-

Beads: Protein A/G magnetic beads.

-

Elution Buffer: 1x SDS-PAGE loading buffer (e.g., Laemmli buffer).

Procedure:

-

Cell Lysis:

-

Harvest cultured cells (e.g., 1-5 x 107 cells) by centrifugation (500 x g, 3 min, 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 1 mL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

-

Pre-Clearing (Optional but Recommended):

-

Add 20-30 µL of Protein A/G bead slurry to the clarified lysate.

-

Incubate on a rotator for 1 hour at 4°C to remove non-specifically binding proteins.

-

Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody (e.g., anti-CDK12) to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.

-

Incubate on a rotator for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads on a magnetic rack and discard the supernatant.

-

Add 1 mL of ice-cold Wash Buffer, resuspend the beads, and incubate for 5 minutes on a rotator.

-

Repeat the wash step 3-4 times to remove non-specific binders.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 30-50 µL of 1x SDS-PAGE loading buffer directly to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes to elute proteins and denature them.

-

Pellet the beads and load the supernatant for Western blot analysis to detect both the bait (CDK12) and prey (CycK) proteins.[19][20][21]

-

In Vitro Kinase Assay for CDK12/CycK

This protocol outlines a method to measure the kinase activity of purified CDK12/CycK complex on a substrate, such as the RNAPII CTD.

Materials:

-

Kinase Assay Buffer (1x): 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40.[18]

-

Enzyme: Purified recombinant active CDK12/CycK complex.

-

Substrate: Purified GST-tagged full-length human RNAPII CTD.[18]

-

ATP Mix: Cold ATP mixed with [γ-³²P]ATP.

-

Stop Solution: 6x SDS-PAGE loading buffer.

Procedure:

-

Reaction Setup:

-

Initiate Reaction:

-

Start the kinase reaction by adding the ATP mix (e.g., to a final concentration of 100 µM).

-

Immediately transfer the tube to a 30°C water bath.

-

Incubate for a set time (e.g., 20-30 minutes).

-

-

Terminate Reaction:

-

Stop the reaction by adding an appropriate volume of 6x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Detection:

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphor screen.

-

The incorporation of ³²P into the GST-CTD substrate band indicates kinase activity.[18]

-

Alternatively, non-radioactive methods like ADP-Glo™ can be used, which measure ADP production as an indicator of kinase activity.[22]

-

Nascent Transcript Analysis via 4sU-Labeling and Sequencing (4sU-Seq)

This method allows for the specific analysis of newly transcribed RNA to assess changes in transcription rate and co-transcriptional processing following CDK12/13 inhibition.

Materials:

-

4-thiouridine (B1664626) (4sU).

-

TRIzol or equivalent lysis reagent.

-

Biotin-HPDP.

-

Streptavidin-coated magnetic beads.

-

Standard reagents for RNA extraction and library preparation for sequencing.

Procedure:

-

Metabolic Labeling:

-

Culture cells to ~70-80% confluency.

-

Treat one set of cells with a CDK12/13 inhibitor (e.g., THZ531) and another with a vehicle control (DMSO) for the desired duration (e.g., 1-2 hours).

-

For the last 5-20 minutes of the treatment, add 4sU to the culture medium (e.g., final concentration of 100-500 µM).[4][23]

-

-

RNA Extraction:

-

Quench the labeling by aspirating the medium and adding TRIzol directly to the plate to lyse the cells.[9]

-

Extract total RNA according to the TRIzol manufacturer's protocol.

-

-

Biotinylation of 4sU-labeled RNA:

-

Fragment the total RNA.

-

Thiol-specifically biotinylate the 4sU-labeled RNA using Biotin-HPDP in a labeling buffer.

-

-

Enrichment of Nascent RNA:

-

Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the nascent transcripts.[24]

-

Perform stringent washes to remove unlabeled, pre-existing RNA.

-

Elute the captured nascent RNA from the beads.

-

-

Sequencing and Analysis:

-

Prepare a sequencing library from the enriched nascent RNA.

-

Perform high-throughput sequencing (e.g., Illumina).

-

Analyze the data to determine changes in gene expression, identify premature termination sites, and assess splicing efficiency by comparing intron vs. exon read counts between inhibitor-treated and control samples.[24][25]

-

References

- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK12/13 dual inhibitors are potential therapeutics for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nascent RNA 4sU labelling and enrichment [protocols.io]

- 5. The structure and substrate specificity of human Cdk12/Cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. rsc.org [rsc.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes | EMBO Reports [link.springer.com]

- 18. thesgc.org [thesgc.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 21. assaygenie.com [assaygenie.com]

- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 23. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]

Initial Preclinical Evaluation of CDK-IN-13 in Breast Cancer Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including breast cancer.[1][2][3] The development of selective CDK inhibitors has emerged as a promising therapeutic strategy.[4][5][6] This document provides a comprehensive technical overview of the initial preclinical studies of a novel, potent, and selective CDK inhibitor, herein referred to as CDK-IN-13. The in-vitro studies detailed below were conducted to assess the anti-proliferative effects and mechanism of action of CDK-IN-13 in various breast cancer cell line models. The findings suggest that CDK-IN-13 is a promising candidate for further development as a targeted therapy for breast cancer.

Introduction

The cell cycle is a tightly controlled process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their cyclin partners.[1][3] In many breast cancers, particularly hormone receptor-positive (HR+) subtypes, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is frequently hyperactivated, leading to uncontrolled cell proliferation.[2][7][8] Inhibition of CDK4 and CDK6 has proven to be a clinically effective strategy in the treatment of HR+/HER2- metastatic breast cancer.[5][7][9] CDK-IN-13 is a novel small molecule inhibitor designed with high selectivity for key cell cycle CDKs. This whitepaper summarizes the initial in-vitro characterization of CDK-IN-13, focusing on its anti-proliferative activity, effects on cell cycle progression, and modulation of the target signaling pathway in breast cancer cell lines.

Data Presentation

Table 1: Anti-proliferative Activity of CDK-IN-13 in Breast Cancer Cell Lines

The anti-proliferative activity of CDK-IN-13 was assessed across a panel of breast cancer cell lines representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.

| Cell Line | Molecular Subtype | CDK-IN-13 IC50 (nM) |

| MCF-7 | HR+/HER2- | 15 |

| T-47D | HR+/HER2- | 25 |

| MDA-MB-231 | Triple-Negative | >1000 |

| SK-BR-3 | HER2+ | 850 |

Table 2: Effect of CDK-IN-13 on Cell Cycle Distribution in MCF-7 Cells

MCF-7 cells were treated with CDK-IN-13 at its IC50 concentration (15 nM) for 24 hours, and the cell cycle distribution was analyzed by flow cytometry.

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | 55.2 | 30.5 | 14.3 |

| CDK-IN-13 (15 nM) | 78.9 | 10.1 | 11.0 |

Experimental Protocols

Cell Culture

MCF-7, T-47D, MDA-MB-231, and SK-BR-3 breast cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of CDK-IN-13 or vehicle (DMSO). After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was measured using a plate reader, and the data was normalized to the vehicle-treated control. IC50 values were calculated using a non-linear regression model.

Cell Cycle Analysis

MCF-7 cells were seeded in 6-well plates and treated with CDK-IN-13 (15 nM) or vehicle for 24 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight. After fixation, cells were washed and resuspended in a solution containing propidium (B1200493) iodide (PI) and RNase A. The DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using appropriate software.

Western Blot Analysis

MCF-7 cells were treated with CDK-IN-13 (15 nM) or vehicle for 24 hours. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against Phospho-Rb (Ser807/811), total Rb, Cyclin D1, and GAPDH. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action of CDK-IN-13 in breast cancer cells.

Experimental Workflow Diagram

References

- 1. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cdk-cyclin complex markers | Abcam [abcam.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent progress of CDK4/6 inhibitors’ current practice in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Role of CDK4/6 Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

Whitepaper: Discovery and Characterization of Novel CDK12/13 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclin-dependent kinases 12 and 13 (CDK12/13) have emerged as critical targets in oncology. As key regulators of transcriptional elongation, they play a pivotal role in maintaining genomic stability, primarily through the expression of genes involved in the DNA Damage Response (DDR).[1][2] Inhibiting the kinase function of the CDK12/13-Cyclin K complex disrupts the transcription of core DDR genes like BRCA1, ATM, and ATR, inducing a state of "BRCAness" in cancer cells. This creates a synthetic lethal vulnerability that can be exploited by DNA-damaging agents and PARP inhibitors.[3] Furthermore, recent evidence indicates that CDK12/13 inactivation robustly activates the STING (stimulator of interferon genes) signaling pathway, promoting an anti-tumor immune response and providing a strong rationale for combination with immune checkpoint blockade therapies.[4][5]

This technical guide provides an in-depth overview of the discovery and characterization of novel CDK12/13 inhibitors, covering diverse modalities including covalent and reversible inhibitors, as well as targeted protein degraders. It details the underlying signaling pathways, summarizes key preclinical and clinical data, and provides standardized protocols for the essential experiments used in their characterization.

Core Signaling Pathways

The therapeutic rationale for targeting CDK12/13 is rooted in two primary mechanisms: the disruption of the DNA Damage Response and the activation of innate immunity.

Regulation of Transcription and DNA Damage Response

CDK12 and its paralog CDK13 form a complex with Cyclin K (CycK) to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position.[6][7] This phosphorylation event is a crucial signal for the transition from transcription initiation to productive elongation, particularly for long genes, which include a significant number of DDR pathway components.[6] Inhibition of CDK12/13 leads to a failure to phosphorylate Pol II, resulting in premature transcript termination and downregulation of key DDR genes.

Caption: Role of CDK12/13 in regulating the DNA Damage Response pathway.

Activation of the cGAS-STING Pathway

A more recently uncovered mechanism involves the activation of innate immunity. Pharmacologic or genetic inactivation of CDK12/13 induces transcription-replication conflicts, leading to the accumulation of cytosolic DNA fragments.[5] These fragments are detected by the sensor cyclic GMP-AMP synthase (cGAS), which in turn activates the STING pathway.[4] This activation drives the production of type I interferons and other cytokines, fostering a "hot" tumor microenvironment characterized by increased T-cell infiltration, thereby sensitizing tumors to immune checkpoint inhibitors.[4][5]

Caption: CDK12/13 inactivation triggers the cGAS-STING anti-tumor immune pathway.

Novel Inhibitors and Degraders: Data Summary

The field has rapidly evolved from early covalent inhibitors to include reversible molecules and targeted protein degraders, each with distinct mechanisms and potential advantages.

| Compound Name/Class | Mechanism of Action | Target(s) | Reported Potency | Status/Key Finding | Reference(s) |

| THZ531 | Covalent Inhibitor | CDK12/13 | IC50: 158 nM (CDK12), 69 nM (CDK13) | Preclinical tool compound; limited by poor metabolic stability. | [7][8] |

| BSJ-01-175 | Covalent Inhibitor | CDK12/13 | Not specified, but potent | THZ531 analog with improved properties and in vivo efficacy in Ewing sarcoma models. | [8][9] |

| SR-4835 | Reversible Inhibitor | CDK12/13 | IC50: 97 nM (CDK12) | Highly selective non-covalent inhibitor; effective in breast cancer models. | [10] |

| Compound 12b | Covalent Inhibitor | CDK12/13 | Nanomolar potencies across cell lines | AI-discovered, orally available inhibitor with a promising safety profile. | [1][2][11][12] |

| CT7439 | Cyclin-K "Glue" Degrader | CDK12/13/Cyclin-K | Nanomolar potency | First-in-class molecule that degrades Cyclin-K; entered Phase 1 clinical trials. | [13][14][15] |

| YJ1206 | PROTAC Degrader | CDK12/13 | IC50: 12.55 nM (VCaP cells) | Orally bioavailable PROTAC; shows synergy with AKT inhibitors in prostate cancer. | [6][7] |

| PROTAC Degrader-1 (7f) | PROTAC Degrader | CDK12/13 | DC50: 2.2 nM (CDK12), 2.1 nM (CDK13) | Highly selective dual degrader with potent anti-proliferative activity. | [7][16] |

Experimental Protocols and Workflow

The characterization of novel CDK12/13 inhibitors follows a structured workflow from initial biochemical screening to in vivo efficacy studies.

Caption: General experimental workflow for CDK12/13 inhibitor development.

Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CDK12/13 by 50%.

-

Principle: A luminescent kinase assay (e.g., ADP-Glo™) measures the amount of ADP produced from the kinase reaction. Lower luminescence indicates higher kinase inhibition.

-

Methodology:

-

Reagents: Recombinant human CDK12/CycK or CDK13/CycK enzyme, kinase substrate (e.g., synthetic peptide derived from Pol II CTD), ATP, assay buffer, test compound serial dilutions.

-

Procedure: a. Add 5 µL of kinase/substrate mix to each well of a 384-well plate. b. Add 2 µL of serially diluted inhibitor (e.g., 10 concentrations, 3-fold dilutions) or DMSO vehicle control. c. Incubate for 20 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 3 µL of ATP solution. Incubate for 60 minutes at 30°C. e. Stop the reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. f. Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.

-

Data Analysis: Normalize data to positive (no enzyme) and negative (DMSO) controls. Plot the percent inhibition versus the log-transformed inhibitor concentration and fit to a four-parameter logistic curve to calculate the IC50 value.

-

Cell-Based Proliferation Assay (GI50 Determination)

-

Objective: To measure the anti-proliferative effect of an inhibitor on cancer cell lines.

-

Principle: A cell viability assay (e.g., CellTiter-Glo®) quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., OVCAR8, SKBR-3) in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of inhibitor concentrations for 72-120 hours.

-

Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent equal to the volume of media in the well.

-

Signal Readout: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

-

Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI50) by fitting the data to a dose-response curve.

-

Western Blot for Target Engagement (p-Pol II Ser2)

-

Objective: To confirm that the inhibitor engages its target in cells by measuring the reduction in Pol II CTD Ser2 phosphorylation.

-

Methodology:

-

Treatment and Lysis: Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a defined period (e.g., 6 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Pol II Ser2, anti-total Pol II, anti-GAPDH as a loading control). c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess the reduction in phosphorylation relative to total Pol II and the loading control.

-

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The development of BSJ-01-175 from the initial hit THZ531 is a prime example of a successful medicinal chemistry campaign to enhance in vivo efficacy and metabolic stability.[8][9]

Caption: Logical workflow for optimizing a lead compound through SAR studies.

Conclusion and Future Directions

The landscape of CDK12/13-targeted therapies is rapidly advancing, with diverse and sophisticated modalities entering preclinical and clinical development. The dual mechanism of inducing synthetic lethality through DDR inhibition and stimulating anti-tumor immunity positions these agents as highly promising therapeutics.[4] The development of orally bioavailable covalent inhibitors and targeted protein degraders like CT7439 and YJ1206 marks a significant step forward, potentially overcoming the limitations of earlier compounds.[6][14]

References

- 1. Novel CDK12/13 dual inhibitors for tumour treatment - ecancer [ecancer.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK12/13 | Insilico Medicine [insilico.com]

- 4. CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01-175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. scienmag.com [scienmag.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. Carrick Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial of CT7439 (CDK12/13 Inhibitor) :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 15. CDK12/13 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 16. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Cyclin-Dependent Kinase 12/13 Inhibition on Gene Expression Regulation

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The query specified "CDK-IN-13." Based on available scientific literature, this appears to be a potential typographical error. This guide will focus on the well-characterized and closely related transcriptional cyclin-dependent kinases, CDK12 and CDK13, and the effects of their inhibition on gene expression. Where relevant, context will be provided regarding other transcriptional CDKs, such as CDK9, to offer a comprehensive overview of transcriptional regulation by this kinase family.

Introduction to CDK12/13 and Their Role in Transcription

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are crucial regulators of gene expression, primarily functioning as transcriptional kinases.[1] They form a complex with Cyclin K, and this complex plays a pivotal role in the elongation phase of transcription by RNA Polymerase II (RNAPII).[2][3] The primary substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of the largest subunit of RNAPII.[2] Specifically, CDK12 phosphorylates serine 2 residues (Ser2) within the heptapeptide (B1575542) repeats of the RNAPII CTD.[4][5] This phosphorylation event is critical for releasing RNAPII from a paused state at the promoter-proximal region, thereby facilitating productive transcriptional elongation.[4]

Inhibition of CDK12 and CDK13 has emerged as a promising therapeutic strategy in various cancers, particularly those with a dependency on the expression of long genes and those involved in the DNA Damage Response (DDR).[2][6]

Mechanism of Action of CDK12/13 Inhibitors on Gene Expression

The primary mechanism of action of CDK12/13 inhibitors is the suppression of the kinase activity of the CDK12/Cyclin K and CDK13/Cyclin K complexes. This inhibition prevents the phosphorylation of Ser2 on the RNAPII CTD, leading to a cascade of downstream effects on gene expression.[4][5]

Key molecular consequences of CDK12/13 inhibition include:

-

Reduced RNAPII Processivity and Elongation Rate: Inhibition of CDK12/13 leads to a global decrease in the elongation velocity of RNAPII.[4][5] This effect is particularly pronounced for long genes, which require sustained processivity for their complete transcription.[7]

-

Premature Transcriptional Termination: A hallmark of CDK12/13 inhibition is the premature termination of transcription and increased usage of alternative polyadenylation sites, resulting in the production of truncated, non-functional transcripts.[4][8]

-

Downregulation of Specific Gene Programs: CDK12/13 inhibition selectively affects the expression of genes involved in critical cellular processes, most notably the DNA Damage Response (DDR).[2] Genes such as BRCA1 and BRCA2 are often downregulated, creating a "BRCAness" phenotype and rendering cancer cells vulnerable to PARP inhibitors.[2]

Signaling Pathway of CDK12/13 in Transcriptional Elongation

Caption: CDK12/13 phosphorylates RNAPII CTD at Ser2 to promote transcriptional elongation.

Quantitative Data on Gene Expression Changes

Inhibition of CDK12/13 leads to significant alterations in the transcriptome. RNA sequencing (RNA-seq) is a common method used to quantify these changes.

Table 1: Summary of RNA-seq Data from Studies on CDK12/13 Inhibition

| Cell Line | Treatment | Duration | Key Findings | Reference |

| HCT116 (analog-sensitive CDK12) | 3-MB-PP1 | 4.5 hours | 304 genes induced, 1235 genes downregulated (p-adj ≤ 0.001; log2 fold-change ≥ 1). Induced genes were shorter than repressed genes. | [9] |